molecular formula C19H17NO4 B2726309 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide CAS No. 797767-25-0

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B2726309
CAS No.: 797767-25-0
M. Wt: 323.348
InChI Key: MZBPBUFMWBWUQQ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethylphenoxy group and a 2-oxo-2H-chromen-6-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenol and 6-amino-2H-chromen-2-one.

    Formation of Intermediate: The 2,4-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dimethylphenoxy)acetyl chloride.

    Coupling Reaction: The intermediate 2-(2,4-dimethylphenoxy)acetyl chloride is then reacted with 6-amino-2H-chromen-2-one in the presence of a base such as pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and chromenyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form corresponding alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets. The chromenyl moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-4-yl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-8-yl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to the specific positioning of the chromenyl group at the 6-position, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-3-6-16(13(2)9-12)23-11-18(21)20-15-5-7-17-14(10-15)4-8-19(22)24-17/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBPBUFMWBWUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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